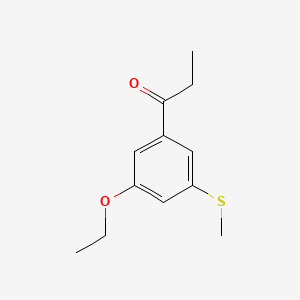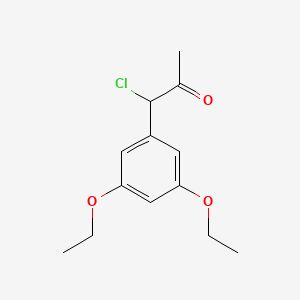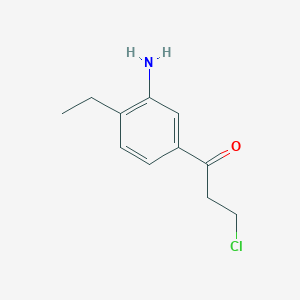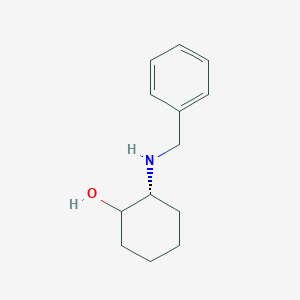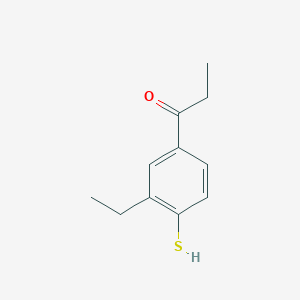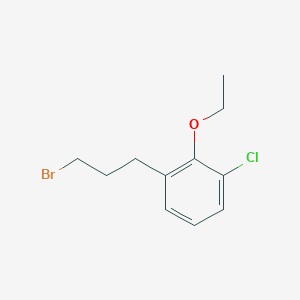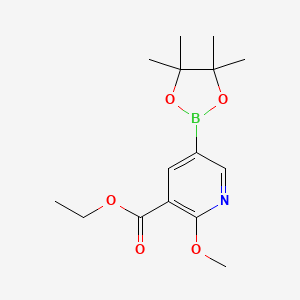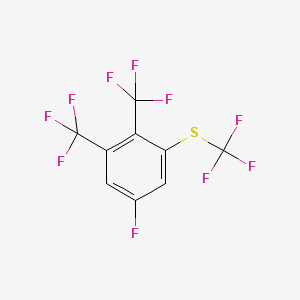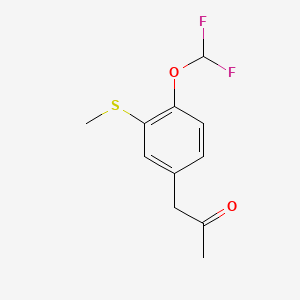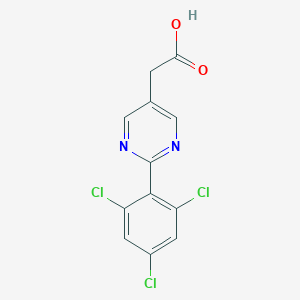
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method involves the condensation of 2,4,6-trichlorobenzaldehyde with a pyrimidine-5-acetic acid derivative in the presence of a catalyst such as piperidine or triethylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid: Another structural isomer with different chlorine atom positions.
Uniqueness
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2, 4, and 6 positions on the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H7Cl3N2O2 |
|---|---|
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2-[2-(2,4,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-2-8(14)11(9(15)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19) |
Clave InChI |
YZJZCTKPXSHGBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



